molecular formula C7H12ClNO2 B6223427 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride CAS No. 2763760-01-4

1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride

Cat. No.: B6223427
CAS No.: 2763760-01-4
M. Wt: 177.6
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Description

1-Aminobicyclo[211]hexane-2-carboxylic acid hydrochloride is a bicyclic compound featuring a unique structure that includes a bicyclo[211]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-aminobicyclo[21One common method includes the [2+2] cycloaddition reaction of 1,5-dienes using photochemistry . This reaction is facilitated by the use of a mercury lamp, although this method can be technically challenging and difficult to scale up .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would be a critical factor in developing an efficient industrial process.

Chemical Reactions Analysis

Types of Reactions: 1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biological molecules, potentially affecting their function and activity. Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

  • 2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride
  • Bicyclo[2.1.1]hexane derivatives

Comparison: 1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups. This combination of functional groups provides it with distinct chemical reactivity and potential applications compared to other bicyclo[2.1.1]hexane derivatives .

Properties

CAS No.

2763760-01-4

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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